molecular formula C8H4ClNO3 B1583256 6-Chloro-2h-1,3-benzoxazine-2,4(3h)-dione CAS No. 24088-81-1

6-Chloro-2h-1,3-benzoxazine-2,4(3h)-dione

Cat. No. B1583256
CAS RN: 24088-81-1
M. Wt: 197.57 g/mol
InChI Key: QYCPYRXDUHFORA-UHFFFAOYSA-N
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Description

6-Chloro-2h-1,3-benzoxazine-2,4(3h)-dione is a complex organic compound. It contains a total of 48 bonds, including 26 non-H bonds, 9 multiple bonds, 10 rotatable bonds, 3 double bonds, 6 aromatic bonds, 2 six-membered rings, 1 ten-membered ring, 1 aliphatic ester, 1 aromatic (thio-) carbamate, and 1 imide .


Synthesis Analysis

The synthesis of 6-Chloro-2h-1,3-benzoxazine-2,4(3h)-dione involves the formation of multiple bonds and rings. The molecule contains 9 multiple bonds, 10 rotatable bonds, 3 double bonds, 6 aromatic bonds, 2 six-membered rings, 1 ten-membered ring, 1 aliphatic ester, 1 aromatic (thio-) carbamate, and 1 imide .


Molecular Structure Analysis

The molecular structure of 6-Chloro-2h-1,3-benzoxazine-2,4(3h)-dione is characterized by a total of 48 bonds. It has 26 non-H bonds, 9 multiple bonds, 10 rotatable bonds, 3 double bonds, 6 aromatic bonds, 2 six-membered rings, 1 ten-membered ring, 1 aliphatic ester, 1 aromatic (thio-) carbamate, and 1 imide . The molecular weight is 367.82398 g/mol .


Chemical Reactions Analysis

The chemical reactions involving 6-Chloro-2h-1,3-benzoxazine-2,4(3h)-dione are likely to involve the various bonds and functional groups present in the molecule. These include the multiple bonds, double bonds, aromatic bonds, six-membered rings, ten-membered ring, aliphatic ester, aromatic (thio-) carbamate, and imide .

Scientific Research Applications

Antimycobacterial Properties

6-Chloro-2h-1,3-benzoxazine-2,4(3h)-dione and its derivatives have shown promising antimycobacterial properties. Several studies have synthesized various derivatives of this compound, demonstrating significant in vitro activity against Mycobacterium tuberculosis, M. kansasii, and M. avium. The antimycobacterial activity of these compounds tends to increase with the hydrophobicity and electron-withdrawing ability of the substituents on the phenyl ring. For example, the replacement of the oxo group by a thioxo group at position 4 has led to improved activity against M. tuberculosis and M. kansasii (Waisser et al., 2000), (Waisser et al., 2001), (Waisser et al., 2003).

Crystal Structure Analysis

The compound's crystal structure has been extensively analyzed to understand its three-dimensional network organization. These studies contribute to the understanding of molecular interactions and packing patterns, which are essential in drug design and synthesis. The analysis of 6-chloro-2,4-dihydro-1H-3,1-benzoxazine-2,4-dione, for example, revealed insights into different weak interactions and their role in forming one-dimensional helical arrangements and three-dimensional architectures (Pogoda et al., 2018).

Antifungal Activity

Some derivatives of 6-Chloro-2h-1,3-benzoxazine-2,4(3h)-dione have been evaluated for their antifungal properties. These evaluations are crucial for exploring the potential of these compounds in treating fungal infections. However, the results showed a decrease in antifungal activity after certain modifications, underscoring the importance of structural considerations in drug effectiveness (Skála et al., 2009).

Polymerization and Thermal Decomposition

The compound has also been studied in the context of polymer science, particularly concerning its thermal decomposition and polymerization properties. These studies are relevant for material science and engineering applications. For instance, the thermal decomposition of derivatives of this compound leads to highly condensed cross-linked polymers with high thermal stability, which could be useful in various industrial applications (Loughran, 1970).

Quantum Molecular Similarity Approach

A quantum molecular similarity approach has been applied to study the antimycobacterial activity of substituted benzoxazines. This innovative approach uses fragment self-similarity measures as molecular descriptors, providing a more universal model for theoretical QSAR (Quantitative Structure-Activity Relationship) models. This methodology helps in predicting and enhancing the activity of these compounds against mycobacterial strains. The study illustrates the effectiveness of replacing the oxo group with a thioxo group in enhancing the antimycobacterial activity of these compounds (Gallegos et al., 2004).

Safety And Hazards

The safety data sheets of 6-Chloro-2h-1,3-benzoxazine-2,4(3h)-dione can be found on certain chemical databases . It’s important to refer to these resources for detailed safety and hazard information.

properties

IUPAC Name

6-chloro-1,3-benzoxazine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4ClNO3/c9-4-1-2-6-5(3-4)7(11)10-8(12)13-6/h1-3H,(H,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYCPYRXDUHFORA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1Cl)C(=O)NC(=O)O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50946924
Record name 6-Chloro-4-hydroxy-2H-1,3-benzoxazin-2-onato
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50946924
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

197.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Chloro-2h-1,3-benzoxazine-2,4(3h)-dione

CAS RN

24088-81-1
Record name 6-Chloro-isatoic anhydride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024088811
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 6-Chloro-4-hydroxy-2H-1,3-benzoxazin-2-onato
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50946924
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A solution of 10 g of 5-chloro-2-hydroxybenzamide (58.0 mmol), pyridine (22 ml) and acetonitrile (25 ml) was stirred in an ice bath. Ethyl chloroformate (6.1 ml, 0.0638 mol) was added dropwise. The pink solution was stirred for 30 minutes at <10° C. The ice bath was replaced with an oil bath. The reaction mixture was heated to 95° C. and the volatiles were distilled off (43 ml). The reaction was cooled to room temperature, causing a white solid to form. The mixture was poured into water (100 ml) and acidified with concentrated aqueous hydrochloric acid. The resulting solid was filtered and recrystallized in hot ethanol to give 9.77 g of 6-chloro-2H-1,3-benzoxazine-2,4(3H)-dione.
Quantity
10 g
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22 mL
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25 mL
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6.1 mL
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100 mL
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Synthesis routes and methods II

Procedure details

5-chlorosalicylamide (300 g, 1.75 mol) and water (900 ml) were placed in a 3 liter, 4-neck round-bottomed flask under a nitrogen atmosphere and stirred. 5-ethyl-2-methyl-pyridine (284 g, 2.27 mol) and n-butyl acetate (900 ml) were added to the mixture. The mixture was cooled to 0-5° C. (jacket-10° C.) and dropwise addition of ethyl chloroformate (233 g, 2.10 mol) was started. This addition continued over a period of approximately one hour. When the addition was completed, the reaction mixture was slowly heated (in about two hours) to reflux and kept under reflux for an additional period of about 5 hours (jacket 110° C., internal temperature (IT) 90° C.). The resulting slurry was allowed to cool to room temperature, and hydrochloric acid (28 ml, 37% m/m, 0.34 mol) was added and the mixture stirred for about 30 minutes. The resulting slurry was vacuum filtered, the filter cake was washed with n-butyl acetate followed by water (600 ml) and was allowed to dry overnight in vacuo at 60° C. 321 g (93%) of 6-chloro-2H-1,3-benzoxazine-2,4(3H)-dione (6-chloro carsalam) was isolated after drying.
Quantity
300 g
Type
reactant
Reaction Step One
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284 g
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900 mL
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233 g
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28 mL
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900 mL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
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Citations

For This Compound
4
Citations
K Waisser, M Peřina, J Kuneš, V Klimešová, J Kaustová - Il Farmaco, 2003 - Elsevier
A series of derivatives of 3-benzyl-2H-benzoxazine-2,4(3H)-dione substituted in positions 6, 7 or 8 on the benzoxazine, and in positions 3 or 4 on the benzyl moiety was synthesized. …
Number of citations: 36 www.sciencedirect.com
K Waisser, E Petrlíková, M Peřina, V Klimešová… - European journal of …, 2010 - Elsevier
New 3-benzyl-4-thioxo-2H-1,3-benzoxazine-2(3H)-ones and 3-benzyl-2H-1,3-benzoxazine-2,4(3H)-dithiones were synthesized. The compounds were tested for in vitro …
Number of citations: 32 www.sciencedirect.com
Y Kadyrbekova - 2021 - dk.upce.cz
This bachelor's thesis is focused on the preparation of the series of compounds that are based on diamides derived from 5-chlorosalicylamide with different amino acid and 4-…
Number of citations: 0 dk.upce.cz
里田勲, 福井富次郎, 森一雄, 山本泰男 - YAKUGAKU ZASSHI, 1962 - jstage.jst.go.jp
Isao Satoda, Tomijiro Fukui, Kazuo Mori, and Yasuo Yamamoto: Syntheses of Salicylamide Derivatives. II . (Research Laboratory, N Page 1 1426 薬 学 雑 誌 Vol. 82 UDC 615. 752. 3-…
Number of citations: 3 www.jstage.jst.go.jp

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